Tautomeric Equilibrium and Conformational Stability: Class Comparison
Computational studies confirm that for related pyridinethione systems, the thione tautomer is the dominant and most stable form [1]. This is a class-level inference for 1H-Imidazo[4,5-b]pyridine-2-thiol, where the thione form (1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione) is the major species, differentiating it from simple thiols or other heterocycles where alternative tautomers may be more prevalent. This tautomeric preference directly influences its hydrogen-bonding capacity, nucleophilicity, and coordination chemistry.
| Evidence Dimension | Tautomeric Population Dominance |
|---|---|
| Target Compound Data | Thione form is the major species |
| Comparator Or Baseline | Generic pyridinethiones (theoretical) |
| Quantified Difference | Not quantified for this specific compound in the available data; class-level property. |
| Conditions | DFT calculations (B3LYP/6-31G(d,p)) and experimental data for pyridinethiones |
Why This Matters
Procurement of the correct tautomeric form is critical for ensuring the compound performs as expected in subsequent reactions or biological assays, as the thiol and thione forms have distinct reactivities.
- [1] Theoretical studies of the tautomers of pyridinethiones. (2014). Chemical Physics, 439, 1-10. View Source
